molecular formula C12H20ClN3O B2519631 rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis CAS No. 1909294-58-1

rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis

Cat. No.: B2519631
CAS No.: 1909294-58-1
M. Wt: 257.76
InChI Key: RLYXOXLGHQRMIW-CSDGMEMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis include:

  • rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride
  • rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole hydrochloride

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Biological Activity

Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, particularly focusing on its role as a glycogen synthase kinase 3 beta (GSK-3β) inhibitor.

Chemical Structure and Properties

The compound features a unique bicyclic structure combined with an oxadiazole moiety. Its molecular formula is C16H20ClN3O with a molecular weight of 305.80 g/mol. The specific stereochemistry of the compound contributes to its biological activity.

PropertyValue
Molecular FormulaC16H20ClN3O
Molecular Weight305.80 g/mol
CAS Number1807937-76-3

Synthesis

The synthesis of rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride typically involves multiple synthetic steps that include the formation of the oxadiazole ring and the introduction of the bicyclic amine structure. Specific reaction conditions and reagents can vary depending on the desired yield and purity.

GSK-3β Inhibition

One of the most significant biological activities of this compound is its inhibitory effect on GSK-3β. This kinase is involved in various cellular processes such as metabolism, cell differentiation, and apoptosis. Inhibitors of GSK-3β have therapeutic potential in treating diseases like Alzheimer's disease and certain cancers.

Case Studies:

  • In vitro Studies : Research has shown that rac-5 exhibits significant inhibitory effects on GSK-3β with IC50 values indicating effective binding affinity. These studies often utilize methods such as surface plasmon resonance (SPR) to quantify binding kinetics.
  • Cell Line Assays : In human cancer cell lines (e.g., MCF-7 for breast cancer), rac-5 has demonstrated dose-dependent cytotoxicity and apoptosis induction through increased caspase activity, suggesting its potential as an anticancer agent .

Comparative Biological Activity

A comparison with other oxadiazole derivatives reveals that rac-5 holds a unique position in terms of biological activity:

Compound NameStructure FeaturesBiological Activity
Rac-5-[...]Bicyclic amine + oxadiazoleGSK-3β inhibitor
Benzyl-substituted OxadiazolesVarious substitutions on oxadiazoleAnticancer properties
Cyclopentane-based CompoundsSimilar bicyclic structuresNeuroprotective effects

The mechanism by which rac-5 exerts its biological effects involves competitive inhibition of GSK-3β binding sites. The unique structural features enhance its selectivity and potency compared to other compounds within the same class.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Modifications to improve efficacy and reduce side effects.
  • In vivo Studies : To evaluate therapeutic potential in animal models.
  • Combination Therapies : Investigating synergistic effects with other anticancer agents.

Properties

IUPAC Name

5-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O.ClH/c1-8(2)10-14-11(16-15-10)12-5-3-4-9(12)6-13-7-12;/h8-9,13H,3-7H2,1-2H3;1H/t9-,12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYXOXLGHQRMIW-CSDGMEMJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C23CCCC2CNC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NOC(=N1)[C@]23CCC[C@H]2CNC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.